N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at position 2 and a sulfone moiety (5,5-dioxido). The 3-position is functionalized with a biphenyl-4-carboxamide group. This structure combines aromatic, sulfonamide, and carboxamide functionalities, which are common in pharmaceuticals targeting enzymes or receptors requiring π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-19-10-12-20(13-11-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZPXRXCWSQCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 410.4 g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Research indicates that compounds with thieno[3,4-c]pyrazole structures often exhibit significant biological activity due to their ability to interact with various biological targets. These interactions can lead to inhibition of specific enzymes or pathways involved in disease processes.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thieno[3,4-c]pyrazole derivatives. For instance, derivatives containing similar structures have shown promising activity against a range of pathogens:
- Antifungal Activity : Compounds related to thieno[3,4-c]pyrazoles have demonstrated antifungal effects with effective concentrations (EC50) as low as 6 to 9 µg/mL against Fusarium oxysporum .
- Bacterial Activity : Some derivatives exhibit minimum inhibitory concentrations (MIC) in the range of 6.25 µg/mL against bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Potential
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anticancer properties. For example:
- Colon Carcinoma : A related compound showed activity against the HCT-116 colon carcinoma cell line with an IC50 value of 6.2 µM .
- Breast Cancer : Other derivatives exhibited IC50 values of 27.3 µM against T47D breast cancer cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Effective Concentration (EC50/MIC/IC50) |
|---|---|---|
| Antifungal | Fusarium oxysporum | 6 - 9 µg/mL |
| Bacterial | Klebsiella pneumoniae, Pseudomonas aeruginosa | 6.25 µg/mL |
| Anticancer | HCT-116 Colon Carcinoma | IC50 = 6.2 µM |
| T47D Breast Cancer | IC50 = 27.3 µM |
Comparison with Similar Compounds
Structural Insights :
- The thieno[3,4-c]pyrazol core in the target compound and ’s analog offers rigidity and planar geometry, enhancing binding to flat enzymatic pockets, whereas the 1,2,4-triazole derivatives () provide greater conformational flexibility .
- The biphenyl-4-carboxamide group in the target compound may enhance solubility and π-stacking compared to the ethanediamide linker in ’s compound, which prioritizes hydrogen bonding via amide groups .
Spectroscopic Data:
IR Spectroscopy :
- The target compound’s IR spectrum would show absorption bands for sulfone (1250–1300 cm⁻¹), carboxamide C=O (~1680 cm⁻¹), and NH stretches (~3300 cm⁻¹), consistent with ’s triazole-thiones and ’s ethanediamide derivatives .
- Absence of C=S bands (1243–1258 cm⁻¹) distinguishes it from precursor hydrazinecarbothioamides in .
NMR Spectroscopy :
Tautomerism and Stability
- Unlike the 1,2,4-triazole-thiones in , which exist in thione-thiol tautomeric equilibrium, the thieno[3,4-c]pyrazol core of the target compound is stabilized by the sulfone group, reducing tautomeric shifts. This enhances its metabolic stability compared to triazole derivatives .
Hypothetical Pharmacological Implications
While direct biological data are unavailable, structural parallels suggest:
- Target Compound : The biphenyl-4-carboxamide may improve binding to hydrophobic pockets (e.g., COX-2 or kinases), while the sulfone group enhances electron-withdrawing effects and oxidative stability.
- Compounds : The 2,4-difluorophenyl and sulfonyl groups could confer anti-inflammatory or antimicrobial activity, as seen in similar triazole derivatives .
- Compound : The ethanediamide linker might facilitate chelation of metal ions or interactions with polar residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
